molecular formula C42H68O13 B1249956 Carnosifloside I CAS No. 109985-90-2

Carnosifloside I

Cat. No. B1249956
CAS RN: 109985-90-2
M. Wt: 781 g/mol
InChI Key: FHOKVOIILRHONR-NOLKYRRZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carnosifloside I is a cucurbitacin.

Scientific Research Applications

Physiology and Pathophysiology

Carnosine, a dipeptide consisting of β-alanyl-l-histidine, plays significant roles in physiology and pathophysiology. It is found in skeletal muscle and other excitable tissues, possessing properties like pH-buffering, metal-ion chelation, antioxidant capacity, and protection against advanced glycation and lipoxidation end-products. These features are being explored for therapeutic potential in diseases involving ischemic or oxidative stress, including diabetes, ocular diseases, aging, and neurological disorders (Boldyrev, Aldini, & Derave, 2013).

Neuroprotective Potential

Carnosine exhibits significant neuroprotective potential, particularly in Alzheimer's disease (AD). It has antioxidant, anti-inflammatory, and anti-aggregation activities, making it a promising candidate for AD treatment. Studies show that carnosine can protect macrophages against the toxicity of Aβ1-42 oligomers, a key factor in AD, by reducing oxidative stress and enhancing phagocytic activity (Caruso et al., 2021).

Diabetes and Diabetic Nephropathy

Carnosine also shows promise in the treatment of type 2 diabetes and diabetic nephropathy. It has been found to improve glucose metabolism and reduce albuminuria in type 2 diabetes models. Its renoprotective properties make it a potential therapeutic strategy for patients with diabetic nephropathy (Albrecht et al., 2017).

Anti-Aging Actions

The anti-aging properties of carnosine are notable, particularly its ability to suppress senescence in human fibroblasts and delay aging in mice and Drosophila. Its anti-oxidant, anti-glycating, aldehyde-scavenging, and metal-ion chelating properties play a role in its anti-aging effects. Recent studies suggest that carnosine affects the metabolism of altered polypeptides, which are characteristic of the senescent phenotype, indicating a broader potential in anti-aging research (Hipkiss, 2009).

Modulation of Immune Responses

Carnosine has been shown to modulate immune responses, particularly in conditions like multiple sclerosis. It affects Th17 cell differentiation and the phenotypes of infiltrating macrophage/microglia, demonstrating potential as a therapeutic agent for autoimmune diseases (Li et al., 2018).

Antioxidant and Anti-Inflammatory Effects

Carnosine modulates pro-oxidant and pro-inflammatory activities of macrophages, suggesting its utility in diseases characterized by high oxidative stress and inflammation. Its ability to modulate nitric oxide production, improve energy state, and influence the expression of pro- and antioxidant enzymes highlights its therapeutic potential in various pathologies (Fresta et al., 2020).

Potential in Age-Related Disorders

Carnosine's biochemical properties, including its antioxidant, ion-chelating, and carbonyl scavenger activities, are being studied for use in age-related human disorders. Its potential therapeutic role is under exploration, especially in contexts where serum carnosinase activity is deficient or undetectable (Cararo, Streck, Schuck, & Ferreira, 2015).

properties

CAS RN

109985-90-2

Molecular Formula

C42H68O13

Molecular Weight

781 g/mol

IUPAC Name

(3S,8S,9R,10R,13R,14S,17R)-3-hydroxy-4,4,9,13,14-pentamethyl-17-[(E,2R)-6-methyl-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one

InChI

InChI=1S/C42H68O13/c1-21(19-52-37-36(51)34(49)32(47)27(55-37)20-53-38-35(50)33(48)31(46)26(18-43)54-38)9-8-10-22(2)23-15-16-40(5)28-13-11-24-25(12-14-29(44)39(24,3)4)42(28,7)30(45)17-41(23,40)6/h9,11,22-23,25-29,31-38,43-44,46-51H,8,10,12-20H2,1-7H3/b21-9+/t22-,23-,25-,26-,27-,28+,29+,31-,32-,33+,34+,35-,36-,37-,38-,40+,41-,42+/m1/s1

InChI Key

FHOKVOIILRHONR-NOLKYRRZSA-N

Isomeric SMILES

C[C@H](CC/C=C(\C)/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(CC(=O)[C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O)C)C)C

SMILES

CC(CCC=C(C)COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(=O)C5(C4CC=C6C5CCC(C6(C)C)O)C)C)C

Canonical SMILES

CC(CCC=C(C)COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(=O)C5(C4CC=C6C5CCC(C6(C)C)O)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.